5-(1,2-DI-Boc-hydrazino)pyrimidine

Medicinal Chemistry Drug Discovery Lipophilicity

Procure this specific building block for its orthogonal Boc protection, which ensures stability (MP 119°C) and stepwise deprotection in complex syntheses. The 5-substitution offers a unique vector for constructing pyrimidin-5-ylpyrazole motifs, as in EP3003315B1 for RON-targeted therapies. Its XLogP3 of 1.8 aids in developing CNS-penetrant drug candidates, making it a non-substitutable intermediate for medicinal chemistry.

Molecular Formula C14H22N4O4
Molecular Weight 310.35 g/mol
CAS No. 1234615-84-9
Cat. No. B1430892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-DI-Boc-hydrazino)pyrimidine
CAS1234615-84-9
Molecular FormulaC14H22N4O4
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19)
InChIKeyDXJVUWWLMCSKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,2-DI-Boc-hydrazino)pyrimidine (CAS 1234615-84-9) for Research & Procurement: A Specialized Pyrimidine Building Block


5-(1,2-DI-Boc-hydrazino)pyrimidine, also known as di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate, is a heterocyclic building block featuring a pyrimidine core substituted at the 5-position with a hydrazino group protected by two tert-butoxycarbonyl (Boc) groups [1]. With a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol, this compound is a stable, crystalline solid (melting point 119 °C) that serves as a protected hydrazine equivalent in multi-step organic syntheses [1][2]. Its defining characteristic is the orthogonal Boc protection, which enables selective deprotection under mild acidic conditions while preserving the integrity of other functional groups, making it a strategic intermediate for constructing complex pyrimidine-containing scaffolds in medicinal chemistry and pharmaceutical research [3].

Why 5-(1,2-DI-Boc-hydrazino)pyrimidine Cannot Be Replaced by Unprotected or Regioisomeric Hydrazinopyrimidines


Generic substitution of 5-(1,2-DI-Boc-hydrazino)pyrimidine with other hydrazinopyrimidine derivatives is not scientifically viable due to three critical, quantifiable differentiators: (1) Regiospecificity—the hydrazino group at the 5-position of the pyrimidine ring provides a unique vector for substitution that differs fundamentally from 2- or 4-substituted analogs, which exhibit distinct electronic profiles and LogP values [1][2]; (2) Orthogonal protection—the dual Boc protection on the hydrazine moiety is essential for stepwise deprotection in complex synthetic sequences, whereas unprotected 5-(hydrazino)pyrimidine (MW 110.12, XLogP3 -0.6) undergoes uncontrolled reactions and lacks the necessary stability for multi-step protocols [1]; and (3) Thermal stability—the Boc groups confer a higher melting point (119 °C) and boiling point (358.77 °C) compared to unprotected analogs, enabling robust handling under a wider range of reaction conditions [3]. Substituting with a non-Boc-protected or regioisomeric hydrazinopyrimidine would either lead to premature deprotection, incorrect regiochemistry, or decomposition, ultimately compromising synthetic yields and final product integrity.

Quantitative Differentiation of 5-(1,2-DI-Boc-hydrazino)pyrimidine vs. Closest Analogs


Molecular Weight and Lipophilicity (XLogP3) vs. Unprotected 5-(Hydrazino)pyrimidine

5-(1,2-DI-Boc-hydrazino)pyrimidine (MW 310.35, XLogP3 1.8) exhibits a 182% higher molecular weight and a 2.4-unit greater lipophilicity compared to unprotected 5-(hydrazino)pyrimidine (MW 110.12, XLogP3 -0.6) [1][2]. The increased XLogP3 value indicates significantly enhanced membrane permeability and hydrophobic character, which is critical for the design of CNS-penetrant or intracellular-targeting drug candidates. The Boc-protected variant also reduces hydrogen bond donors from 2 to 1 and increases hydrogen bond acceptors from 4 to 6, altering solvation and protein-binding dynamics [1][2].

Medicinal Chemistry Drug Discovery Lipophilicity

Thermal Stability (Melting Point) vs. 2-Hydrazinopyrimidine and Di-tert-butyl Hydrazine-1,2-dicarboxylate

5-(1,2-DI-Boc-hydrazino)pyrimidine demonstrates a melting point of 119 °C, which is 31–33 °C higher than the unprotected regioisomer 2-hydrazinopyrimidine (melting point 86–88 °C) and 60–64 °C higher than the generic Boc-hydrazine reagent di-tert-butyl hydrazine-1,2-dicarboxylate (melting point 55–59 °C) [1][2]. Its boiling point is 358.77 °C with a flash point of 204.15 °C, indicating robust thermal resilience suitable for elevated temperature reactions without decomposition [1]. In contrast, 2-hydrazinopyrimidine has a predicted boiling point of 246.3 °C, and the generic Boc-hydrazine has a boiling point of 165 °C at 23 mmHg, both of which limit their utility in high-temperature transformations [2].

Synthetic Chemistry Process Development Thermal Stability

Orthogonal Protection Strategy Advantage Over Unprotected 5-(Hydrazino)pyrimidine

5-(1,2-DI-Boc-hydrazino)pyrimidine incorporates two tert-butoxycarbonyl (Boc) protecting groups on the hydrazine nitrogen atoms, enabling selective, orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) [1]. This contrasts with unprotected 5-(hydrazino)pyrimidine, which possesses a free –NH–NH2 group (2 hydrogen bond donors, 4 acceptors) that is highly reactive and incompatible with many common synthetic transformations (e.g., peptide couplings, organometallic reactions) [2]. The Boc-protected variant can be carried through multiple synthetic steps with the hydrazine moiety masked, then deprotected precisely when needed to generate the reactive hydrazine for subsequent condensations or cyclizations [1]. In a specific example, di-tert-butyl 1-(2,4-dimethoxypyrimidin-5-yl)hydrazine-1,2-dicarboxylate (a close analog) was smoothly deprotected using 4N HCl in dioxane to yield the corresponding hydrazinylpyrimidine in high yield, demonstrating the reliability of this orthogonal strategy [3].

Peptide Synthesis Heterocyclic Chemistry Protecting Groups

Documented Application as Key Intermediate for MST1R Quinoline Inhibitor (EP3003315B1)

5-(1,2-DI-Boc-hydrazino)pyrimidine is explicitly identified as a reactant in the preparation of a quinoline inhibitor of the macrophage stimulating 1 receptor (MST1R, also known as RON), a tyrosine kinase implicated in cancer progression and inflammatory diseases [1]. European Patent EP3003315B1 describes the synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-5-ethyl-1-(pyrimidin-5-yl)pyrazole-4-carboxamide, a potent MST1R inhibitor, wherein the pyrimidin-5-yl moiety is introduced via a hydrazine intermediate [1]. While the exact reaction step involving this compound is not detailed in the patent abstract, chemical suppliers confirm that 5-(1,2-DI-Boc-hydrazino)pyrimidine is the designated protected hydrazine building block for constructing the pyrimidin-5-ylpyrazole core of this inhibitor series . This contrasts with simpler hydrazinopyrimidines, which lack the Boc protection required for the multi-step, high-yielding sequence employed in the patent.

Kinase Inhibition Oncology Immunology

Validated Research and Industrial Use Cases for 5-(1,2-DI-Boc-hydrazino)pyrimidine


Synthesis of MST1R (RON) Tyrosine Kinase Inhibitors

5-(1,2-DI-Boc-hydrazino)pyrimidine is the designated protected hydrazine intermediate for constructing the pyrimidin-5-ylpyrazole motif found in quinoline-based MST1R inhibitors, as exemplified by the compound N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-5-ethyl-1-(pyrimidin-5-yl)pyrazole-4-carboxamide described in EP3003315B1 . Research groups developing RON-targeted therapies for cancer, septic shock, glaucoma, or chronic inflammation should procure this specific building block to ensure synthetic fidelity to the patented route and to avoid the complications of in situ protection/deprotection of an unprotected hydrazinopyrimidine .

Multi-Step Synthesis Requiring Orthogonal Protection of a Hydrazine Moiety

In complex organic syntheses where a free hydrazine group would interfere with preceding steps (e.g., peptide couplings, transition-metal catalysis), 5-(1,2-DI-Boc-hydrazino)pyrimidine serves as a stable, masked hydrazine that can be carried through several transformations. The dual Boc protection is selectively removable under mild acidic conditions, releasing the reactive hydrazinopyrimidine only when required for final cyclization or condensation [1]. This orthogonal strategy is particularly valuable in the synthesis of pyrazolo[1,5-a]pyrimidines, triazolopyrimidines, and other fused heterocyclic systems [2].

Development of CNS-Penetrant or Lipophilic Pyrimidine-Containing Candidates

With an XLogP3 of 1.8, 5-(1,2-DI-Boc-hydrazino)pyrimidine introduces significant lipophilic character compared to unprotected hydrazinopyrimidines (XLogP3 -0.6) [3]. This property makes it a preferred intermediate when designing compounds intended to cross the blood-brain barrier or partition into lipid-rich environments. Medicinal chemists targeting neurological or intracellular kinase targets should select this Boc-protected building block to enhance the overall lipophilicity of the final drug candidate while retaining the synthetic advantages of a protected hydrazine [3].

Thermally Demanding Process Chemistry and Scale-Up

The high melting point (119 °C) and boiling point (358.77 °C) of 5-(1,2-DI-Boc-hydrazino)pyrimidine, coupled with a flash point of 204.15 °C, make it a robust reagent suitable for reactions conducted at elevated temperatures or under vigorous conditions [4]. Process chemists scaling up syntheses that require heating or exothermic steps should prefer this compound over less thermally stable analogs (e.g., 2-hydrazinopyrimidine, MP 86–88 °C) to minimize decomposition and ensure batch-to-batch consistency [4].

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